2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol
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Overview
Description
2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]phenol is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the ethoxy and phenol groups. Common reagents used in these reactions include ethyl iodide, phenol, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The spirocyclic structure can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinones, while reduction of the spirocyclic structure can yield simpler cyclic compounds.
Scientific Research Applications
2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol
- 2-Ethoxy-4-(methoxymethyl)phenol
Uniqueness
2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol is unique due to its specific spirocyclic structure and the presence of both ethoxy and phenol groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H33N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol |
InChI |
InChI=1S/C25H33N3O2/c1-4-28-15-13-25(14-16-28)26-21(19-11-9-18(3)10-12-19)17-22(27-25)20-7-6-8-23(24(20)29)30-5-2/h6-12,22,27,29H,4-5,13-17H2,1-3H3 |
InChI Key |
USJWPWLXXQGWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)NC(CC(=N2)C3=CC=C(C=C3)C)C4=C(C(=CC=C4)OCC)O |
Origin of Product |
United States |
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